![molecular formula C15H26N2O2S B2374211 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide CAS No. 2415586-05-7](/img/structure/B2374211.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide, also known as TMCB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide binds to the active site of PTP1B and inhibits its activity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide leads to increased insulin sensitivity and glucose uptake in cells. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has also been shown to inhibit the activity of other protein tyrosine phosphatases, such as SHP-2 and TC-PTP, although with lower potency than PTP1B.
Biochemical and physiological effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight and adiposity in obese mice. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been shown to inhibit cancer cell proliferation and migration, although the mechanism of action is not fully understood. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, its potency and selectivity may also limit its use in certain experiments, as it may inhibit other protein tyrosine phosphatases that are involved in different signaling pathways. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide is also a small molecule inhibitor, which may have limitations in terms of bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide. One direction is to investigate the effects of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide on other signaling pathways and cellular processes that are regulated by protein tyrosine phosphatases. Another direction is to optimize the potency and selectivity of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide and to develop new PTP1B inhibitors with improved pharmacokinetic properties. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide may also have potential therapeutic applications for the treatment of diabetes, obesity, and cancer, which require further investigation.
Synthesis Methods
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide involves several steps. The starting material is 2-bromo-2-cyclobutanecarboxylic acid, which is reacted with thiomorpholine to form the corresponding ester. The ester is then hydrolyzed to the acid, which is coupled with oxanamide to yield N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Scientific Research Applications
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been used in various scientific research studies to investigate the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has also been used to study the effects of PTP1B inhibition on cancer cell proliferation and migration. In addition, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide has been used in drug discovery programs to identify new PTP1B inhibitors with improved potency and selectivity.
properties
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-14(13-2-1-3-13)16-12-15(4-8-19-9-5-15)17-6-10-20-11-7-17/h13H,1-12H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCQBIPFXMKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)
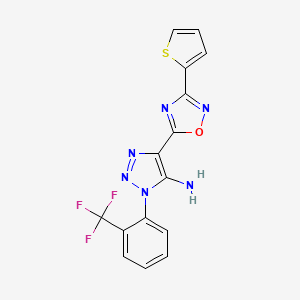

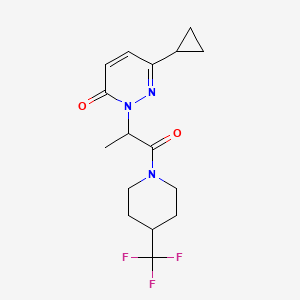
![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)
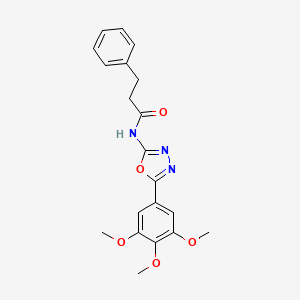
![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)
![5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide](/img/structure/B2374140.png)
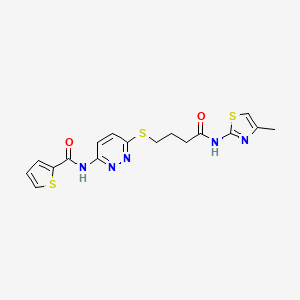

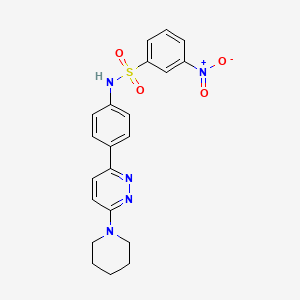
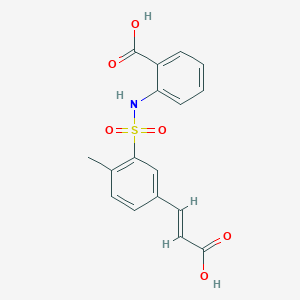
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)